molecular formula C15H17N3O4 B2387655 N-[cyano(oxolan-3-yl)methyl]-4-ethyl-3-nitrobenzamide CAS No. 1445230-43-2

N-[cyano(oxolan-3-yl)methyl]-4-ethyl-3-nitrobenzamide

Cat. No.: B2387655
CAS No.: 1445230-43-2
M. Wt: 303.318
InChI Key: CMFYGOINIIDQOJ-UHFFFAOYSA-N
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Description

N-[cyano(oxolan-3-yl)methyl]-4-ethyl-3-nitrobenzamide is a chemical compound with the molecular formula C15H17N3O4. This compound features a cyano group, an oxolane ring, and a nitrobenzamide moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(oxolan-3-yl)methyl]-4-ethyl-3-nitrobenzamide typically involves the reaction of 4-ethyl-3-nitrobenzoic acid with oxolane-3-carboxaldehyde and cyanide sources under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(oxolan-3-yl)methyl]-4-ethyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[cyano(oxolan-3-yl)methyl]-4-ethyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[cyano(oxolan-3-yl)methyl]-4-ethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the nitrobenzamide moiety can participate in various biochemical pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to alterations in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(oxolan-3-yl)methyl]-4-(2-methoxyphenyl)-3-methylbutanamide
  • N-[cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide

Uniqueness

N-[cyano(oxolan-3-yl)methyl]-4-ethyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[cyano(oxolan-3-yl)methyl]-4-ethyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-2-10-3-4-11(7-14(10)18(20)21)15(19)17-13(8-16)12-5-6-22-9-12/h3-4,7,12-13H,2,5-6,9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFYGOINIIDQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)NC(C#N)C2CCOC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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